2-Naphthyl undec-10-enoate
Description
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Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
naphthalen-2-yl undec-10-enoate |
InChI |
InChI=1S/C21H26O2/c1-2-3-4-5-6-7-8-9-14-21(22)23-20-16-15-18-12-10-11-13-19(18)17-20/h2,10-13,15-17H,1,3-9,14H2 |
InChI Key |
UMVCMSSRTJSSCJ-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-naphthol and undec-10-enoic acid. This reaction is critical for modifying the compound’s hydrophobicity or generating intermediates for further derivatization.
Conditions and Outcomes:
| Hydrolysis Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-Naphthol + Undec-10-enoic acid | ~90% | |
| Basic Hydrolysis | NaOH (aq.), 80°C | Same as above | ~95% |
The terminal double bond remains intact under these conditions, enabling subsequent functionalization at the alkene site.
Olefin Metathesis
The terminal double bond (C10 position) participates in cross-metathesis (CM) reactions with olefins such as eugenol or methyl oleate, catalyzed by Grubbs II (Ru-based) catalysts. This reaction diversifies the compound’s applications in polymer chemistry and bioactive molecule synthesis.
Example Reaction with Eugenol:
| Catalyst | Solvent | Temperature | Conversion | Selectivity (CM Products) | Turnover Number |
|---|---|---|---|---|---|
| Grubbs II | Ethanol | 50°C | 91% | 65% (CM1–CM4) | 590 |
Key Products:
-
CM1 : Dec-1-ene (volatile byproduct)
-
CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate (functionalized ester)
Radical Additions
The naphthyl group stabilizes radical intermediates, enabling regioselective additions. For example, thiol-ene "click" reactions proceed efficiently under UV light or thermal initiation.
Thiol-Ene Reaction Parameters:
| Thiol | Initiator | Solvent | Conversion | E/Z Ratio |
|---|---|---|---|---|
| Benzyl thiol | AIBN | DCM | 98% | 3:97 |
| Hexanethiol | TBD (base) | H₂O | 100% | 10:90 |
The terminal alkene reacts preferentially due to reduced steric hindrance, yielding thioether derivatives with applications in materials science.
Epoxidation and Dihydroxylation
The double bond undergoes epoxidation using dimethyldioxirane (DMDO) or osmium tetroxide, followed by ring-opening reactions.
Epoxidation Data:
| Oxidizing Agent | Solvent | Catalyst | Epoxide Yield |
|---|---|---|---|
| DMDO | DCM | – | 80% |
| OsO₄ | THF | NMO | 95% |
Epoxides serve as intermediates for synthesizing diols or cross-linked polymers.
Nucleophilic Substitution at the Ester Group
The ester undergoes aminolysis or transesterification with nucleophiles like hydrazine or alcohols.
Aminolysis with Hydrazine:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 2-Naphthyl undec-10-enoate | Hydrazine hydrate, ethanol, reflux | Undec-10-enehydrazide | 85% |
This reaction is pivotal for generating hydrazide intermediates used in Schiff base or triazole syntheses.
Electrophilic Aromatic Substitution
The naphthyl ring undergoes nitration, sulfonation, or Friedel-Crafts alkylation, though the ester group may direct substitution to specific positions.
Nitration Example:
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 1-Nitro-2-naphthyl undec-10-enoate | 70% |
Cycloaddition Reactions
The terminal alkene participates in [2+2] or Diels-Alder cycloadditions. For example, reaction with tetrazines forms pyridazine derivatives under mild conditions.
Diels-Alder Reaction:
| Dienophile | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Tetrazine | DCM | RT | Pyridazine adduct | 75% |
Polymerization
The undec-10-enoate chain undergoes radical or coordination polymerization. Copolymerization with styrene or acrylates yields materials with tunable thermal properties.
Radical Polymerization Data:
| Monomer | Initiator | Mₙ (g/mol) | PDI |
|---|---|---|---|
| Styrene | AIBN | 15,000 | 1.8 |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
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